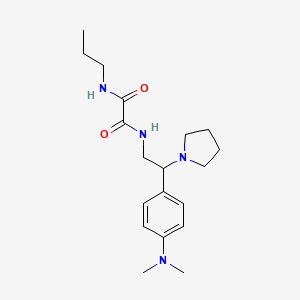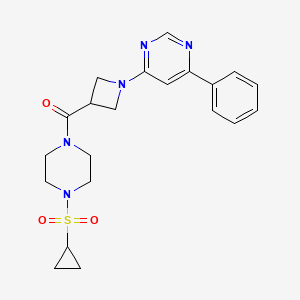
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-propyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-propyloxalamide, commonly known as DPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPA is a non-narcotic analgesic that has been shown to have potent effects on the central nervous system, making it a valuable tool for researchers studying pain and addiction.
Aplicaciones Científicas De Investigación
Antioxidant, Antitumor, and Antimicrobial Activities
- Study : Microwave-assisted synthesis of pyrazolopyridines and their biological activities.
- Findings : Some derivatives demonstrated notable antioxidant, antitumor, and antimicrobial properties. Specifically, compounds related to the queried chemical showed significant activity against liver and breast cell lines.
- Reference : (El‐Borai et al., 2013)
G-Quadruplex Stabilization and Cytotoxic Activity
- Study : Synthesis and evaluation of pyridyl polyoxazoles for G-quadruplex stabilization and cytotoxic activity.
- Findings : A derivative with a dimethylamino-substituted side chain demonstrated high potency in stabilizing G-quadruplex DNA and showed significant cytotoxicity against human tumor cell lines.
- Reference : (Blankson et al., 2013)
Novel 2H-pyrroles Synthesis
- Study : Synthesis of 6-cyanopurines and novel 2H-pyrroles.
- Findings : This study reported the formation of novel 2H-pyrroles, which are characterized and analyzed, showing the versatility of related compounds in synthesizing unique molecular structures.
- Reference : (Alves et al., 1997)
Fluorescent Probe Development
- Study : Development of fluorescent probes for real-time monitoring of low carbon dioxide levels.
- Findings : Probes based on a core structure similar to the queried compound showed promise for selective, real-time detection of CO2, useful in biological and medical applications.
- Reference : (Wang et al., 2015)
[3+2] Cycloaddition Reactions
- Study : Investigation of unexpected [3+2] cycloaddition reactions.
- Findings : The study explored cycloaddition reactions involving compounds with dimethylamino groups, revealing insights into novel synthetic pathways.
- Reference : (Bourhis & Vercauteren, 1994)
Spectroscopic Characterization
- Study : A study on the spectroscopic characterization of a chalcone-derived pyrrole.
- Findings : This research provided insights into the vibrational analysis and potential applications in developing new heterocyclic compounds.
- Reference : (Singh et al., 2014)
Topoisomerase I-Targeting Agents
- Study : Development of novel anticancer agents targeting topoisomerase I.
- Findings : Certain derivatives exhibited potent topoisomerase I-targeting activity and cytotoxicity, indicating their potential as anticancer agents.
- Reference : (Ruchelman et al., 2004)
Propiedades
IUPAC Name |
N'-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O2/c1-4-11-20-18(24)19(25)21-14-17(23-12-5-6-13-23)15-7-9-16(10-8-15)22(2)3/h7-10,17H,4-6,11-14H2,1-3H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHVKISOPBLZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC=C(C=C1)N(C)C)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(2-cyano-3-fluorophenyl)sulfanyl]phenyl}-2-phenoxyacetamide](/img/structure/B2752582.png)


![N-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2752586.png)


![9-(4-butylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-((3-cyclopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2752594.png)

![1-(Naphthalen-1-ylmethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2752596.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2752597.png)
![3-Azetidinecarbonitrile, 1-[(2R)-2-aminopropyl]-](/img/structure/B2752600.png)
